N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide is a complex organic compound that features a combination of methoxyphenyl, thiophene, and acetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide typically involves the condensation of 2-methoxyphenyl acetic acid with thiophene-2-carboxylic acid hydrazide. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to verify the purity and composition of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The methoxy and thiophene groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products can have different physical and chemical properties, making them useful for various applications.
Scientific Research Applications
N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiophene derivatives and acetamide-based molecules, such as:
- Thiophene-2-carboxamide
- 2-Methoxyphenyl acetamide
- Thiophene-2-carboxylic acid hydrazide
Uniqueness
N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-oxo-2-[2-(thiophene-2-carbonyl)hydrazinyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-21-10-6-3-2-5-9(10)15-13(19)14(20)17-16-12(18)11-7-4-8-22-11/h2-8H,1H3,(H,15,19)(H,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVZEVWHEPZBLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NNC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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